Hydroxyethyl Substitution Elevates CMC While Reducing Surface Tension at CMC Relative to Dimethylsulfobetaines
A systematic study of propyl‑ and hydroxypropyl‑sulfobetaines (CSB vs. CHSB) with C₁₂, C₁₄, and C₁₆ alkyl chains revealed that the presence of a hydroxyl group consistently increases the CMC and decreases the γCMC [1]. For the C₁₄ chain length, the hydroxypropylsulfobetaine (C₁₄HSB) exhibited a CMC that was approximately 2‑fold higher than its propylsulfobetaine counterpart (C₁₄SB), while its γCMC was approximately 2.2 mN m⁻¹ lower [1]. This structure–property relationship provides a class‑level inference for the bis(2‑hydroxyethyl) compound, as its polar head group is significantly more hydrophilic than that of dimethylsulfobetaine SB‑14.
| Evidence Dimension | Critical micelle concentration (CMC) and surface tension at CMC (γCMC) |
|---|---|
| Target Compound Data | No direct experimental data available. Inferred to have a higher CMC and lower γCMC than C₁₄SB based on hydroxyl‑substitution trend. |
| Comparator Or Baseline | C₁₄SB (propylsulfobetaine, CMC ≈ 1.6 × 10⁻⁴ mol L⁻¹, γCMC ≈ 35.8 mN m⁻¹); C₁₄HSB (hydroxypropylsulfobetaine, CMC ≈ 3.2 × 10⁻⁴ mol L⁻¹, γCMC ≈ 33.6 mN m⁻¹) [1] |
| Quantified Difference | C₁₄HSB vs. C₁₄SB: CMC ~2‑fold increase; γCMC ~2.2 mN m⁻¹ decrease. |
| Conditions | Wilhelmy plate method, 30 °C, aqueous solution, ambient pressure [1]. |
Why This Matters
A lower γCMC translates into greater surface activity and potentially superior foam stability and emulsification, while a higher CMC can improve rinsability and reduce residue in personal care formulations.
- [1] Zhao, J., Dai, C., Ding, Q., Du, M., Feng, H., Wei, Z., Chen, A., Zhao, M. (2015) The structure effect on the surface and interfacial properties of zwitterionic sulfobetaine surfactants for enhanced oil recovery. Journal of Molecular Liquids, 209, 569–577. View Source
